molecular formula C8H13NO2 B13170136 Ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate

Ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B13170136
M. Wt: 155.19 g/mol
InChI Key: GDPZAUSPANRTHB-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom

Preparation Methods

The synthesis of ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester . This esterification reaction is followed by further purification steps to obtain the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways depend on the context of its use, such as in biological systems or chemical reactions. The compound’s structure allows it to participate in various binding interactions, influencing its activity and function .

Comparison with Similar Compounds

Ethyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

ethyl 5-methyl-2,3-dihydro-1H-pyrrole-4-carboxylate

InChI

InChI=1S/C8H13NO2/c1-3-11-8(10)7-4-5-9-6(7)2/h9H,3-5H2,1-2H3

InChI Key

GDPZAUSPANRTHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NCC1)C

Origin of Product

United States

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